6-(4-Methylthiophenyl)picolinic acid
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Overview
Description
6-(4-Methylthiophenyl)picolinic acid is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a picolinic acid moiety substituted with a 4-methylthiophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylthiophenyl)picolinic acid typically involves the reaction of 4-methylthiophenyl derivatives with picolinic acid or its derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids or esters as reagents. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction conditions often include heating the mixture to temperatures between 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
6-(4-Methylthiophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-(4-Methylthiophenyl)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the aromatic ring and methylthio group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: Lacks the 4-methylthiophenyl group, making it less hydrophobic and potentially less selective in binding interactions.
4-Methylthiophenyl derivatives: Without the picolinic acid moiety, these compounds may not chelate metal ions as effectively.
Uniqueness
6-(4-Methylthiophenyl)picolinic acid is unique due to the combination of the picolinic acid moiety and the 4-methylthiophenyl group. This dual functionality allows it to participate in a wider range of interactions and reactions compared to its individual components .
Properties
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYYTLBPNXXQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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